

Reproducibility of Eleclazine's effects across different research laboratories

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A Comparative Guide to the Preclinical Effects of Eleclazine

An analysis of **Eleclazine**'s (GS-6615) electrophysiological and antiarrhythmic effects across various preclinical models reveals a consistent mechanism of action, though direct interlaboratory reproducibility studies are unavailable. This guide provides a comparative overview of key experimental findings, offering insights for researchers, scientists, and drug development professionals.

Eleclazine, a selective inhibitor of the late cardiac sodium current (INaL), has been investigated for its potential therapeutic effects in cardiac arrhythmias. While the clinical development of **Eleclazine** was discontinued by Gilead Sciences, the existing preclinical data from different research settings provide valuable information on its electrophysiological properties. This guide synthesizes these findings, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Selective Inhibition of the Late Sodium Current

Eleclazine's primary mechanism of action is the selective inhibition of the late component of the cardiac sodium current (INaL).[1][2] Under pathological conditions such as ischemia and certain genetic mutations, an increase in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration (APD) and increasing the risk of cardiac

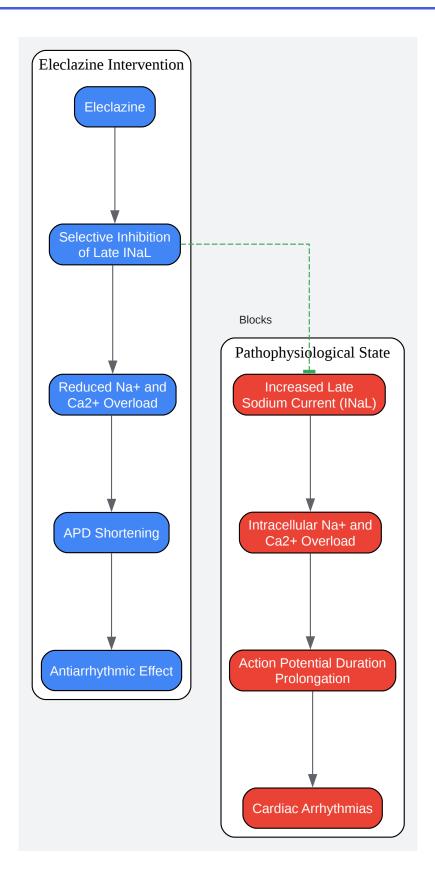






arrhythmias.[1] **Eleclazine**'s targeted inhibition of INaL aims to counteract these detrimental effects without significantly affecting the peak sodium current (INaP), which is crucial for normal cardiac conduction.[1]





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Eleclazine's mechanism of action in mitigating cardiac arrhythmias.



Comparative Efficacy Across Preclinical Models

The following tables summarize the quantitative effects of **Eleclazine** observed in various preclinical studies. These studies, while not direct replications, provide a consistent picture of **Eleclazine**'s electrophysiological impact across different species and experimental preparations.

Table 1: Inhibition of Late Sodium Current (INaL)

Species/Preparatio n	Method	IC50 (μM)	Reference
Rabbit Ventricular Myocytes	Patch Clamp	0.72 ± 0.06 (at -120 mV holding potential)	[1]
Rabbit Ventricular Myocytes	Patch Clamp	0.26 ± 0.01 (at -80 mV holding potential)	[1]
Porcine Atrial Myocytes	Not Specified	0.736 ± 0.067	[3]
Human iPSC-derived Cardiomyocytes	Automated Electrophysiology	2.5	[4]

Table 2: Antiarrhythmic Effects



Species/Model	Arrhythmia Induction	Eleclazine Dose/Concentr ation	Key Finding	Reference
Rabbit Isolated Heart	Anemone Toxin II (ATX-II)	0.03 - 0.3 μM	Concentration- dependent shortening of APD and blunting of beat- to-beat variability.	[1]
Intact Porcine Model	Epinephrine	0.3 mg/kg (IV)	Reduced incidence of ventricular premature beats and couplets by 51% and 3- to 7-beat VT by 56%.	[4]
Intact Porcine Model	Epinephrine + Acetylcholine	0.9 mg/kg (IV)	Reduced epinephrine- induced atrial premature beats >3-fold.	[3]
Langendorff Rabbit Heart	Myocardial Stretch	1.4 μΜ	Reduced proarrhythmic electrophysiologi cal changes and terminated ventricular fibrillation in 55% of experiments.	[5]

Table 3: Comparison with Other Sodium Channel Blockers



Drug	Model	Parameter	IC50 (μM)	Reference
Eleclazine	hiPSC-derived Cardiomyocytes	Use-Dependent Block (UDB) of INaP at 10 Hz	0.6	[6]
GS-967	hiPSC-derived Cardiomyocytes	Use-Dependent Block (UDB) of INaP at 10 Hz	0.07	[6]
Ranolazine	hiPSC-derived Cardiomyocytes	Use-Dependent Block (UDB) of INaP at 10 Hz	7.8	[6]
Lidocaine	hiPSC-derived Cardiomyocytes	Use-Dependent Block (UDB) of INaP at 10 Hz	133.5	[6]
Lacosamide	hiPSC-derived Cardiomyocytes	Use-Dependent Block (UDB) of INaP at 10 Hz	158.5	[6]
Flecainide	Rabbit Ventricular Myocytes	Peak INa Inhibition	Greater inhibition than Eleclazine	[1]

Experimental Protocols

Detailed methodologies are crucial for assessing and potentially replicating experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Measurement of Late Sodium Current (INaL) in Isolated Ventricular Myocytes

- Preparation: Single ventricular myocytes are isolated from rabbit hearts.
- Technique: Whole-cell patch-clamp technique is used to record sodium currents.

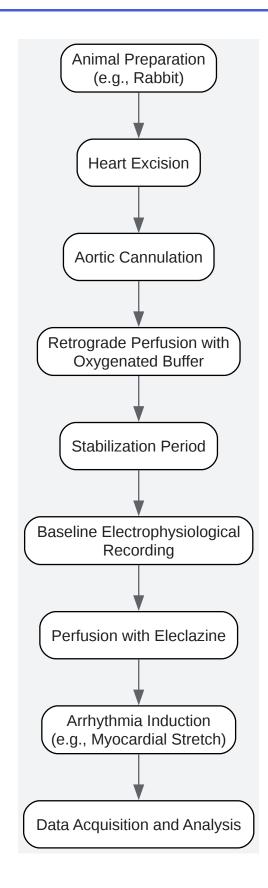


- Protocol: To enhance the late sodium current for easier measurement, a sea anemone toxin
 (ATX-II) is often used. The cell membrane is held at a specific potential (e.g., -120 mV or -80
 mV) and then depolarized to elicit sodium channel opening. The current is measured during
 the sustained depolarization.
- Analysis: The effect of different concentrations of Eleclazine on the amplitude of the late inward current is measured to determine the IC50 value.[1]

Langendorff Perfused Heart Model

The Langendorff preparation allows for the study of the entire heart ex vivo, free from systemic neural and hormonal influences.





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A generalized workflow for the Langendorff heart preparation.



- Procedure: The heart is excised from an anesthetized animal (e.g., rabbit) and immediately mounted on a Langendorff apparatus.[7][8][9][10] A cannula is inserted into the aorta, and a retrograde perfusion with an oxygenated nutrient solution (e.g., Krebs-Henseleit solution) is initiated.[7][8] This maintains the heart's viability and allows for the administration of drugs directly into the coronary circulation.
- Measurements: Various electrophysiological parameters can be measured, including monophasic action potentials, ECG, and the induction of arrhythmias.[1] In some studies, controlled myocardial stretch is applied to investigate its proarrhythmic effects and the protective action of Eleclazine.[5]

Conclusion

While formal inter-laboratory reproducibility studies for **Eleclazine** are not available, the collective preclinical evidence from various research groups using different models consistently demonstrates its selective inhibition of the late sodium current and consequent antiarrhythmic effects. The quantitative data presented in this guide, though derived from varied experimental contexts, point towards a robust and reproducible mechanism of action. For researchers investigating cardiac electrophysiology and novel antiarrhythmic therapies, the methodologies and findings from the study of **Eleclazine** remain a valuable reference. The termination of its clinical development underscores the challenges in translating promising preclinical findings into clinical efficacy and safety.

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